Thiocyanic acid, 2-((aminocarbonyl)oxy)ethyl ester
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Overview
Description
2-((Aminocarboxyl)oxy)ethyl thiocyanate is an organic compound with the molecular formula C4H8N2O3S. It is also known as thiocyanic acid, ester with 2-hydroxyethylcarbamate. This compound is of interest due to its unique chemical structure, which includes both an aminocarboxyl group and a thiocyanate group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Aminocarboxyl)oxy)ethyl thiocyanate can be achieved through various methods. One common approach involves the reaction of 2-hydroxyethylcarbamate with thiocyanic acid. This reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of 2-((Aminocarboxyl)oxy)ethyl thiocyanate often involves the use of large-scale reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-((Aminocarboxyl)oxy)ethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or sodium methoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((Aminocarboxyl)oxy)ethyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-((Aminocarboxyl)oxy)ethyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethylcarbamic acid: Similar in structure but lacks the thiocyanate group.
Thiocyanic acid: Contains the thiocyanate group but lacks the aminocarboxyl group.
2-Aminothiazole: Contains both sulfur and nitrogen but has a different core structure
Uniqueness
2-((Aminocarboxyl)oxy)ethyl thiocyanate is unique due to its combination of an aminocarboxyl group and a thiocyanate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
102367-30-6 |
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Molecular Formula |
C4H8N2O3S |
Molecular Weight |
164.19 g/mol |
IUPAC Name |
2-hydroxyethylcarbamic acid;thiocyanic acid |
InChI |
InChI=1S/C3H7NO3.CHNS/c5-2-1-4-3(6)7;2-1-3/h4-5H,1-2H2,(H,6,7);3H |
InChI Key |
PRJYQMHYZHJBKF-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC(=O)O.C(#N)S |
Origin of Product |
United States |
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